N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid
CAS No.: 72748-87-9
Cat. No.: VC20751761
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid - 72748-87-9](/images/no_structure.jpg)
CAS No. | 72748-87-9 |
---|---|
Molecular Formula | C12H17NO5 |
Molecular Weight | 255.27 g/mol |
IUPAC Name | 4-[(3-carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18) |
Standard InChI Key | XFEDBGCHJRFAAA-UHFFFAOYSA-N |
SMILES | C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O |
Canonical SMILES | C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O |
Chemical Structure and Properties
Structural Characteristics
N-(4-Carboxycyclohexylmethyl)maleimide consists of a maleimide group connected to a cyclohexane ring through a methyl bridge, with a carboxylic acid group on the cyclohexane ring. The molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol . The compound contains two key functional groups: a maleimide group, which is reactive toward thiols, and a carboxylic acid group, which can form amide bonds with amines.
Physical Properties
The compound exists as a white solid with a melting point between 157-158°C according to some sources , while others report 180-182°C . It has a calculated density of approximately 1.3±0.1 g/cm³ and a high boiling point of 433.6±18.0°C at 760 mmHg . The flash point is estimated to be 216.0±21.2°C .
Chemical Properties Data Table
Reactivity and Chemical Behavior
Functional Group Reactivity
The maleimide group of N-(4-Carboxycyclohexylmethyl)maleimide is highly reactive toward thiol groups, forming stable thioether bonds . This reaction occurs optimally at pH 6.5-7.0 . Meanwhile, the carboxylic acid group can react with primary amines to form stable amide bonds, particularly in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .
Stability Considerations
Applications in Research and Industry
Bioconjugation and Cross-linking
N-(4-Carboxycyclohexylmethyl)maleimide serves as a heterobifunctional cross-linking reagent in various biochemical applications . Its ability to react selectively with both amines (via the carboxylic acid) and thiols (via the maleimide) makes it valuable for connecting biomolecules with different functional groups . The nine-atom linker provides sufficient spacing to reduce steric hindrance .
PROTAC Development
The compound is used as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules containing two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets a protein of interest for degradation . This approach exploits the cellular ubiquitin-proteasome system to selectively degrade target proteins, offering a promising strategy for drug development .
Bioconjugate Preparation
The compound has applications in preparing enzyme immunoconjugates and hapten-carrier molecule conjugates . It has been utilized for coupling peptide sequences to amino groups, enabling the development of various bioconjugates for research and diagnostic purposes .
Structural Variations and Related Compounds
NHS Ester Derivatives
The N-hydroxysuccinimide (NHS) ester of 4-(N-Maleimidomethyl)cyclohexanecarboxylic acid, commonly known as SMCC, is an important derivative that enhances reactivity toward primary amines . This activated ester form facilitates conjugation reactions under mild conditions (pH 7.5, range 6.5-8.5) .
Other Maleimide Cross-linkers
Several related maleimide-based cross-linkers exist, including:
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Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt
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Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate)
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Maleimidoacetic acid N-hydroxysuccinimide ester
These compounds vary in their spacer length, hydrophilicity, and specific reactivity profiles, allowing researchers to select the most appropriate cross-linker for their specific applications.
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